molecular formula C28H21F2N7O B11930978 PI3Kdelta-IN-8

PI3Kdelta-IN-8

Cat. No.: B11930978
M. Wt: 509.5 g/mol
InChI Key: YPUUKLQYBLWUEU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PI3Kdelta-IN-8 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

PI3Kdelta-IN-8 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PI3Kdelta-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PI3Kδ and its effects on various cellular processes. In biology, it is used to investigate the role of PI3Kδ in cell signaling pathways and its involvement in diseases such as cancer. In medicine, this compound is being explored for its potential therapeutic applications in treating cancers and other diseases where PI3Kδ is implicated .

Mechanism of Action

PI3Kdelta-IN-8 exerts its effects by specifically inhibiting the activity of PI3Kδ. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anti-tumor effects .

Comparison with Similar Compounds

PI3Kdelta-IN-8 is unique in its high specificity and potency for PI3Kδ compared to other similar compounds. Other PI3K inhibitors, such as idelalisib and duvelisib, also target PI3Kδ but may have different selectivity profiles and therapeutic effects. This compound’s preferential inhibition of PI3Kδ over other isoforms makes it a valuable tool in research and potential therapeutic applications .

List of Similar Compounds::
  • Idelalisib
  • Duvelisib
  • AZD8835 (dual PI3Kα/δ inhibitor)

Properties

Molecular Formula

C28H21F2N7O

Molecular Weight

509.5 g/mol

IUPAC Name

2,4-diamino-6-[[(1S)-1-[7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenylquinolizin-2-yl]ethyl]amino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C28H21F2N7O/c1-15(34-26-20(13-31)25(32)35-28(33)36-26)22-23(17-7-9-18(29)10-8-17)21-12-11-19(30)14-37(21)27(38)24(22)16-5-3-2-4-6-16/h2-12,14-15H,1H3,(H5,32,33,34,35,36)/t15-/m0/s1

InChI Key

YPUUKLQYBLWUEU-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=O)N2C=C(C=CC2=C1C3=CC=C(C=C3)F)F)C4=CC=CC=C4)NC5=NC(=NC(=C5C#N)N)N

Canonical SMILES

CC(C1=C(C(=O)N2C=C(C=CC2=C1C3=CC=C(C=C3)F)F)C4=CC=CC=C4)NC5=NC(=NC(=C5C#N)N)N

Origin of Product

United States

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